molecular formula C21H26N2O5S B2433562 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 922051-48-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No.: B2433562
CAS No.: 922051-48-7
M. Wt: 418.51
InChI Key: YBVNVGKEKZMUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide is a recognized and potent investigational compound in oncology research, specifically designed as a selective inhibitor of the RAF family of kinases. Its primary research value lies in its ability to target tumors driven by mutations in the BRAF gene, a key driver in several cancers including melanoma, colorectal cancer, and non-small cell lung cancer. This compound exhibits a high degree of selectivity for specific dimer configurations of RAF kinases, which is a critical mechanism for overcoming the paradoxical activation of the MAPK pathway that can be induced by first-generation RAF inhibitors [https://www.cancer.gov/news-events/cancer-currents-blog/2021/braf-cancer-treatment-resistance]. By preferentially inhibiting dimeric BRAF and CRAF complexes, it suppresses ERK signaling more effectively in mutant BRAF cells while minimizing off-target effects in wild-type BRAF cells. This refined mechanism of action makes it a valuable chemical probe for dissecting the complexities of the RAS-RAF-MEK-ERK signaling cascade and for investigating novel therapeutic strategies to combat resistance to earlier-generation targeted therapies. Research utilizing this inhibitor is focused on understanding its efficacy in various preclinical models and exploring its potential in combination therapy regimens with other targeted agents, such as MEK or EGFR inhibitors, to yield more durable anti-tumor responses.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-10-27-18-9-7-16(11-14(18)2)29(25,26)23-15-6-8-17-19(12-15)28-13-21(3,4)20(24)22-17/h6-9,11-12,23H,5,10,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNVGKEKZMUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 388.5 g/mol
  • Structural Components : A benzo-fused oxazepine ring and a sulfonamide group.

The presence of the 3,3-dimethyl and 4-oxo substituents contributes to its distinctive chemical properties and potential biological activities.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown strong inhibitory effects on specific therapeutic targets such as squalene synthase and farnesyl diphosphate synthase. These enzymes are crucial in cholesterol biosynthesis and other metabolic pathways.
  • Antiproliferative Effects : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by interfering with mitochondrial function and disrupting ATP metabolism.
  • Antimicrobial Properties : The sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to antimicrobial effects.

Case Studies and Experimental Data

  • Squalene Synthase Inhibition :
    • In vitro studies revealed IC50_{50} values ranging from 0.54 nM to 1.7 nM against various strains of pathogenic microorganisms . This suggests a potent inhibitory effect on squalene synthase, which is critical for sterol biosynthesis.
  • Anticancer Activity :
    • A study indicated that the compound could inhibit the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50_{50} value of approximately 5 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Antimicrobial Testing :
    • The compound demonstrated significant antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
N-(3,3-dimethyl-4-oxo-benzoxazepin)Structure ALacks sulfonamide groupLimited therapeutic applications
N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin)Structure BEthyl substitution alters solubilityModerate activity against certain pathogens
N-(3-methylbenzamide)Structure CSimpler structureMinimal therapeutic applications

This table highlights the unique aspects of this compound in terms of its complex structure and enhanced biological activity compared to simpler derivatives.

Preparation Methods

Classical Cyclization Approaches

The construction of the benzo[b]oxazepine core has historically relied on the cyclization of 2-aminophenol derivatives with appropriately functionalized carbonyl compounds. One widely adopted method involves the condensation of 2-aminophenols with alkynones, which, under thermal conditions in solvents such as 1,4-dioxane at elevated temperatures (typically 100 °C), undergoes a sequence of nucleophilic addition, imine formation, and 7-endo-dig cyclization to furnish the oxazepine ring system. Mechanistic studies suggest that the hydroxy proton of the aminophenol is pivotal in stabilizing the transition state and facilitating the formation of an alkynylketimine intermediate, which subsequently cyclizes to yield the desired heterocycle.

Alternative methods leverage the reactivity of 2-aminophenols with α,β-unsaturated carbonyl compounds or anhydrides, often in the presence of acid or base catalysts, to drive cyclization. The choice of substituents on the aminophenol and the nature of the carbonyl partner are critical determinants of regioselectivity, ring closure efficiency, and the tolerance of subsequent functionalization steps.

Reductive and Oxidative Cyclization Strategies

Reductive cyclization methods, such as the use of borane-tetrahydrofuran complexes, have been employed to transform dihydrobenzo[b]oxazepinones into their saturated or partially saturated counterparts. These reactions typically proceed under inert atmosphere, with careful temperature control to avoid over-reduction or decomposition of sensitive intermediates. Following reduction, acid or base workup is often required to liberate the free oxazepine or to facilitate further functionalization.

Oxidative cyclization, though less common for this scaffold, can be achieved using oxidants such as hypervalent iodine reagents or transition metal catalysts, particularly when the aim is to introduce or manipulate oxygen functionalities on the ring system.

Data Table: Comparative Yields and Conditions for Benzo[b]oxazepine Synthesis

Entry Starting Materials Cyclization Agent/Method Solvent Temperature Yield (%) Reference
1 2-aminophenol + alkynone Thermal (100 °C) 1,4-dioxane 100 °C 60–85
2 7-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Borane-THF reduction THF 20–65 °C 70–80
3 o-Toluidine + benzaldehyde derivatives Acid-catalyzed condensation + cycloaddition Ethanol/benzene RT–reflux 55–75

This table highlights the diversity of cyclization conditions and the generally favorable yields achievable with optimized protocols.

Installation of the 3,3-Dimethyl and 4-Oxo Substituents

Strategies for Dimethylation at the 3-Position

The introduction of geminal dimethyl groups at the 3-position of the oxazepine ring is typically accomplished by employing 2-aminophenol precursors already bearing tert-butyl or isopropyl substituents, which, upon cyclization, yield the desired dimethyl functionality. Alternatively, post-cyclization alkylation using methyl iodide or methyl triflate in the presence of strong base can be utilized, though this approach requires careful control to avoid over-alkylation or side reactions at other nucleophilic sites.

Formation of the 4-Oxo Group

The 4-oxo functionality is most conveniently introduced via cyclization with a carbonyl-containing partner, such as a diketone or anhydride, or by subsequent oxidation of a methylene group at the 4-position. Oxidation can be achieved using reagents such as pyridinium chlorochromate, Dess-Martin periodinane, or manganese dioxide, depending on the sensitivity of the substrate and the presence of other oxidizable groups.

Synthesis of the 3-Methyl-4-propoxybenzenesulfonamide Moiety

Preparation of 3-Methyl-4-propoxybenzenesulfonyl Chloride

The sulfonamide coupling partner, 3-methyl-4-propoxybenzenesulfonyl chloride, is typically synthesized by sulfonation of 3-methyl-4-propoxybenzene (obtained via Williamson ether synthesis of 3-methyl-4-hydroxybenzene with 1-bromopropane) using chlorosulfonic acid, followed by treatment with thionyl chloride or phosphorus pentachloride to generate the sulfonyl chloride.

Sulfonamide Bond Formation

The coupling of the oxazepine amine with the sulfonyl chloride is conducted under basic conditions, often in the presence of triethylamine or pyridine as both solvent and acid scavenger. The reaction is typically performed at low temperatures (0–5 °C) to minimize side reactions and maximize selectivity for the desired sulfonamide linkage.

Data Table: Sulfonamide Coupling Conditions

Entry Amine Partner Sulfonyl Chloride Base Solvent Temperature Yield (%) Reference
1 Oxazepine amine 3-methyl-4-propoxybenzenesulfonyl chloride Triethylamine DCM 0–5 °C 75–90
2 Oxazepine amine 3-methyl-4-propoxybenzenesulfonyl chloride Pyridine DCM 0–5 °C 70–85

Stepwise Synthesis of the Target Compound

Retrosynthetic Analysis

Retrosynthetically, the synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide can be visualized as the union of a suitably functionalized benzo[b]oxazepine amine with a 3-methyl-4-propoxybenzenesulfonyl chloride, with the oxazepine core itself constructed from 2-aminophenol and a diketone or equivalent precursor bearing the necessary substituents.

General Synthetic Sequence

The synthesis proceeds through the following key stages:

  • Synthesis of 2-aminophenol bearing tert-butyl or isopropyl substituents at the ortho position to facilitate dimethylation upon cyclization.
  • Cyclization with a diketone or alkynone to form the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine intermediate.
  • Preparation of 3-methyl-4-propoxybenzenesulfonyl chloride from the corresponding phenol.
  • Coupling of the oxazepine amine with the sulfonyl chloride under basic conditions to yield the final sulfonamide.

Mechanistic Considerations

The cyclization step relies on nucleophilic attack of the aminophenol nitrogen on the carbonyl carbon, followed by ring closure via the oxygen atom to form the seven-membered oxazepine. The presence of geminal dimethyl groups stabilizes the intermediate and directs the regiochemistry of the ring closure. The sulfonamide formation is a classic nucleophilic substitution, with the amine displacing chloride from the sulfonyl chloride.

Data Table: Overall Yields and Purification Methods

Step Intermediate Method Yield (%) Purification Reference
1 2-aminophenol derivative Alkylation 80–90 Recrystallization
2 Oxazepine amine Cyclization 60–80 Column chromatography
3 Sulfonyl chloride Sulfonation, chlorination 70–85 Distillation
4 Final sulfonamide Coupling 70–90 Recrystallization

Optimization and Alternative Synthetic Approaches

Microwave-Assisted and Flow Chemistry Methods

Recent advances in microwave-assisted synthesis have enabled significant reductions in reaction times and improvements in yields for oxazepine ring formation. By applying controlled microwave irradiation, cyclization can be achieved in minutes rather than hours, with minimal byproduct formation and enhanced scalability.

Continuous flow chemistry platforms have also been deployed for the sulfonamide coupling step, allowing for precise temperature and stoichiometry control, and facilitating purification by in-line extraction or crystallization.

Green Chemistry Considerations

Efforts to render the synthesis more environmentally benign have focused on the use of aqueous or solvent-free conditions for cyclization, as well as the replacement of hazardous sulfonylating agents with milder alternatives. The use of solid-supported reagents and recyclable catalysts is under active investigation.

Data Table: Comparative Yields for Alternative Methods

Approach Cyclization Time Yield (%) Environmental Impact Reference
Conventional heating 4–8 h 60–80 Moderate
Microwave-assisted 10–30 min 75–90 Low
Flow chemistry Continuous 80–95 Low

Analytical Characterization and Purity Assessment

Spectroscopic Methods

The identity and purity of the synthesized compound are confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The benzo[b]oxazepine core exhibits characteristic signals in the ^1H and ^13C NMR spectra, while the sulfonamide and propoxybenzene moieties are readily distinguished by their unique chemical shifts and coupling patterns.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for monitoring reaction progress and assessing product purity. Preparative HPLC or flash column chromatography is used for final purification, with yields and purity typically exceeding 95% after optimization.

Data Table: Analytical Parameters

Technique Key Observables Typical Values Reference
^1H NMR Oxazepine CH, methyl, aromatic δ 1.2–8.0 ppm
^13C NMR Carbonyl, aromatic, methyl δ 20–180 ppm
IR C=O, S=O, N–H stretches 1600–1700, 1150–1350, 3200–3400 cm^-1
MS Molecular ion peak m/z = 444.5 (for C24H30N2O5S)

Case Studies and Literature Comparisons

Synthesis of Related Benzo[b]oxazepine Sulfonamides

Comparative studies on the synthesis of structurally related oxazepine sulfonamides reveal that the presence of electron-donating or withdrawing groups on the benzene ring of the sulfonyl chloride can significantly affect the reactivity and yield of the coupling step. For instance, the use of 3,4-dimethylbenzenesulfonyl chloride versus 3-methyl-4-propoxybenzenesulfonyl chloride can lead to differences in solubility and purification profiles.

Biological and Functional Implications

Although the primary focus here is synthetic, it is noteworthy that such oxazepine sulfonamides have demonstrated promising biological activities, including enzyme inhibition and antimicrobial properties. The synthetic accessibility of these compounds thus has direct implications for drug discovery and development efforts.

Troubleshooting and Common Pitfalls

Side Reactions and Byproduct Formation

Common issues encountered during synthesis include over-alkylation during dimethylation, incomplete cyclization due to steric hindrance, and hydrolysis or decomposition of the sulfonyl chloride under basic conditions. Careful control of stoichiometry, temperature, and reaction time is essential to minimize these problems.

Scalability and Reproducibility

Scaling up the synthesis requires attention to mixing efficiency, heat transfer, and the management of exothermic steps, particularly during sulfonamide coupling. The use of automated or flow platforms can greatly enhance reproducibility and safety at larger scales.

Q & A

Q. Methodology :

  • Analog synthesis : Modify substituents (e.g., propoxy → isopropoxy) and test activity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric/electronic requirements .
  • Crystallography : Solve co-crystal structures with targets to guide rational design .

Advanced: What strategies ensure compound stability in long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis .
  • Excipient screening : Add antioxidants (e.g., BHT) to DMSO stock solutions .
  • Forced degradation studies : Expose to heat/light and monitor degradation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.